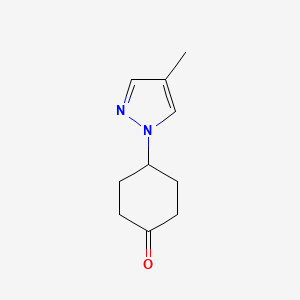

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone

Description

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone is a cyclohexanone derivative functionalized with a 4-methylpyrazole substituent.

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECXIAXNZCMOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone typically involves the following steps:

Formation of 4-Methyl-1H-pyrazole: This can be synthesized by reacting hydrazine with acetylacetone under acidic conditions.

Cyclohexanone Derivative Formation: Cyclohexanone is reacted with a suitable halogenating agent to form a halogenated cyclohexanone.

Coupling Reaction: The halogenated cyclohexanone is then reacted with 4-methyl-1H-pyrazole in the presence of a base to form 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohols or amines depending on the conditions and reagents used.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

Oxidation: Formation of cyclohexane-1,4-dione or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Chlorophenyl)cyclohexanone

- Structure: A cyclohexanone with a 4-chlorophenyl substituent.

- Key Properties: Electron-withdrawing chlorine atom increases electrophilicity at the ketone. Molecular weight: 208.68 g/mol.

- Comparison : The chlorophenyl group introduces distinct electronic effects compared to the electron-rich pyrazole in the target compound.

4-(4-Hydroxyphenyl)cyclohexanone

- Structure: Cyclohexanone with a 4-hydroxyphenyl group.

- Key Properties :

- Comparison : The hydroxyl group enhances water solubility, contrasting with the hydrophobic methylpyrazole in the target compound.

Heterocyclic Substituents: Pyrazole vs. Triazole

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

- Structure : Cyclohexanamine with a 4-methyltriazole substituent.

- Key Properties :

- Comparison : The triazole ring offers stronger coordination capabilities than pyrazole but lacks the methyl group’s steric modulation at the 4-position.

(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone

- Structure: Cyclohexanone with a methylidene-linked phenylpyrazole group.

- Key Properties: Extended conjugation due to the methylidene bridge. Single-crystal X-ray data confirms non-planar geometry (C–C bond disorder noted). Applications: Potential in materials science for conjugated systems .

- Comparison : The methylidene spacer alters electronic delocalization compared to the direct pyrazole substitution in the target compound.

Claisen-Schmidt Condensation

- Example: Synthesis of 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) using benzaldehyde and 4-(tert-butyl)cyclohexanone in ethanol/KOH.

- Yield/Time : Moderate yields; reaction time varies with substituents .

- Comparison : Suitable for generating bis-arylidene derivatives but less efficient for single-heterocyclic substitutions.

C–F Activation Strategy

- Example : Synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline via DMSO/KOH reflux (1 hour, 63% yield).

- Advantages : Rapid reaction time; avoids phase-transfer catalysts .

Biological Activity

4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone, a compound characterized by its pyrazole moiety, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone is defined by the presence of a cyclohexanone ring substituted with a 4-methyl-1H-pyrazole group. Its molecular formula is , and it possesses significant lipophilicity due to the cyclohexanone component, which may enhance its bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole rings exhibit antimicrobial activity. For instance, derivatives similar to 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone were tested against various bacterial strains. The results showed that these compounds had varying degrees of effectiveness, with some exhibiting potent activity against Gram-positive bacteria.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone | 32 | Staphylococcus aureus |

| Similar Pyrazole Derivative | 16 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone has been explored through its interaction with inflammatory pathways. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human peripheral blood mononuclear cells (PBMCs).

In a case study involving animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

The biological activity of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Receptor Modulation : It potentially modulates receptors involved in pain and inflammation, thereby altering the signaling pathways that lead to these conditions.

Case Studies

A recent study investigated the effects of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 3.5 | Cell cycle arrest at G2/M phase |

Pharmacokinetics

Pharmacokinetic studies revealed that 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone has favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.